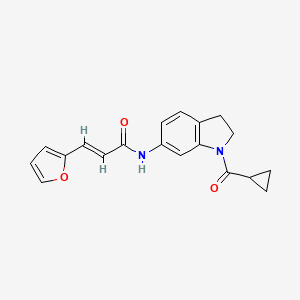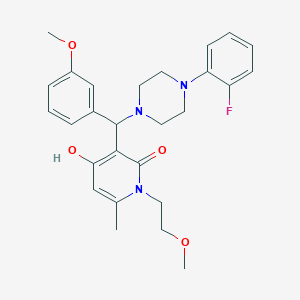
3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. The molecule contains a piperazine ring, which is a common feature in many pharmaceutical agents, and is substituted with various aromatic and aliphatic groups that can influence its binding to biological targets.
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step organic reactions, including the formation of amide bonds, as seen in the preparation of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, which exhibit selective binding to dopamine D3 receptors over D2 receptors . The synthesis process is critical for achieving the desired selectivity and potency, as demonstrated by the significant role of the carbonyl group in the amide linker for D3 receptor selectivity .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including piperazine and aromatic rings, which can adopt various conformations. The dihedral angles between these rings, as well as the presence of substituents like methoxy groups, can significantly affect the molecule's three-dimensional shape and, consequently, its interaction with biological targets .
Chemical Reactions Analysis
Compounds with piperazine cores often undergo reactions that modify the substituents on the nitrogen atoms or the aromatic rings. These modifications can dramatically alter the binding affinities and selectivities of the compounds for different biological transporters or receptors. For instance, replacing the piperazine moiety with bridged piperazines or altering substituents on the phenyl ring can change the compound's affinity for the dopamine transporter .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of functional groups like hydroxyl, methoxy, and fluorine can affect the compound's solubility, stability, and ability to cross biological membranes. These properties are crucial for the compound's bioavailability and pharmacokinetics. For example, the introduction of a hydroxyl group in a specific configuration can enhance selectivity for the dopamine transporter over the serotonin transporter .
Applications De Recherche Scientifique
Bioactive Mannich Bases
- Research on Mannich bases related to the compound has demonstrated cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. For instance, compounds with similar structural features showed significant selectivity and potency in inhibiting human carbonic anhydrase I and II, making them potential leads for further drug development (Gul et al., 2019).
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of compounds structurally related to the one have been studied. These analyses are crucial for understanding the molecular interactions and potential biological activity of such compounds (Ullah & Stoeckli-Evans, 2021).
Hybrid Molecules Synthesis
- Studies on the synthesis of hybrid molecules derived from norfloxacin, incorporating similar piperazine derivatives, have shown antimicrobial and antiurease activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Menteşe et al., 2013).
Neuroprotective and Anti-Ischemic Activities
- Certain cinnamide derivatives with structural similarities have displayed effective activities against neurotoxicity and protective effects on cerebral infarction, suggesting their potential use in neuroprotective therapies (Zhong et al., 2018).
Anticonvulsant and Antimicrobial Activities
- Derivatives of the compound have been evaluated for their anticonvulsant and antimicrobial activities. These studies reveal the potential therapeutic applications of such compounds in treating epilepsy and infections (Obniska et al., 2015).
Propriétés
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O4/c1-19-17-24(32)25(27(33)31(19)15-16-34-2)26(20-7-6-8-21(18-20)35-3)30-13-11-29(12-14-30)23-10-5-4-9-22(23)28/h4-10,17-18,26,32H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKIUHTZJSJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

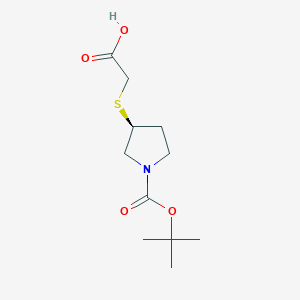
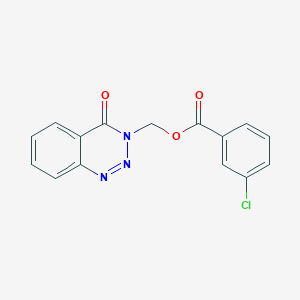
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)
![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)
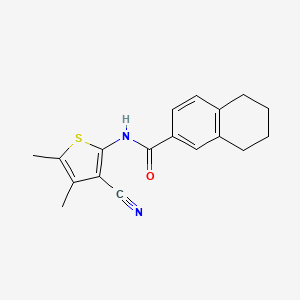
![N-(3-acetamidophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3014295.png)
![5-[(4-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B3014297.png)
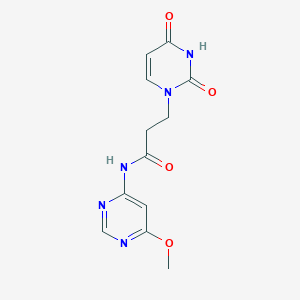
![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)
![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B3014303.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)
